molecular formula C22H32O2 B1264337 Dasyscyphin E

Dasyscyphin E

Cat. No. B1264337
M. Wt: 328.5 g/mol
InChI Key: QLLVZMNPEACNBC-HFQQBTNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasyscyphin E is a natural product found in Dasyscyphella nivea with data available.

Scientific Research Applications

Synthesis and Antifungal Properties

Dasyscyphin E, a sesquiterpene quinol, has been synthesized from various sources such as cupressic acid and trans-communic acid. This synthesis is significant due to its potential antifungal properties. The synthesis involves key steps like oxidative degradation, diastereoselective α-methylation, and intramolecular aldol condensation (Fernández et al., 2017); (Jiménez et al., 2017).

Antimicrobial and Cytotoxic Properties

This compound, along with other dasyscyphin-type terpenoids, has shown inhibitory effects on the germination of conidia of Magnaporthe grisea, a plant pathogen. This discovery points towards its potential use in addressing plant diseases (Liermann et al., 2008). Furthermore, dasyscyphins, including this compound, have been identified with cytotoxic activities against various mammalian cell lines, suggesting their potential in cancer research (Rojas de la Parra et al., 2006).

Antiviral Properties

This compound has also demonstrated antiviral properties. For example, dasyscyphin C (a related compound) extracted from Eclipta prostrata has shown effectiveness against fish nodavirus in vitro, indicating potential applications in aquaculture and fish health management (Krishnan et al., 2010).

Potential in Treating Leishmaniasis

Dasyscyphin C, closely related to this compound, has exhibited leishmanicidal activity, particularly against Leishmania major promastigotes. This suggests a potential role for this compound in the treatment of leishmaniasis, a tropical parasitic disease (Khanna et al., 2009).

properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(4S,4aR,6aS,11aR,11bR)-4-(hydroxymethyl)-4,6a,8,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-7-ol

InChI

InChI=1S/C22H32O2/c1-14-6-7-15-12-17-21(3)10-5-9-20(2,13-23)16(21)8-11-22(17,4)18(15)19(14)24/h6-7,16-17,23-24H,5,8-13H2,1-4H3/t16-,17+,20+,21-,22-/m0/s1

InChI Key

QLLVZMNPEACNBC-HFQQBTNDSA-N

Isomeric SMILES

CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC[C@]4(C)CO)C)C)C=C1)O

Canonical SMILES

CC1=C(C2=C(CC3C2(CCC4C3(CCCC4(C)CO)C)C)C=C1)O

synonyms

dasyscyphin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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